molecular formula C52H68N6O6 B10839686 1,10-bis-(Dmt-Tic-amino)decane

1,10-bis-(Dmt-Tic-amino)decane

Cat. No.: B10839686
M. Wt: 873.1 g/mol
InChI Key: WGSCXEFFOVZNEM-QCSGVJIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Dimeric Opioid Ligands

The concept of opioid receptors existing as monomers has been challenged by growing evidence suggesting their organization as dimers or even higher-order oligomers. acs.orgpnas.org This understanding has paved the way for the development of bivalent ligands, which consist of two pharmacophores linked by a spacer. acs.orgmdpi.com Early research with homobivalent ligands provided initial suggestions of µ-opioid receptor dimers. acs.org

The evolution from monomeric to dimeric and multifunctional ligands represents a rational design approach to enhance efficacy and potentially improve the side-effect profile of opioid-based therapies. nih.govnih.gov This strategy is based on the idea that a single molecule capable of interacting with two receptor sites, or two different receptors, could lead to unique pharmacological outcomes. mdpi.comnih.gov The development of ligands that target heterodimers of opioid receptors, such as δ-κ or µ-δ pairs, has become a significant area of investigation. nih.govnih.gov These heterodimers can exhibit pharmacological properties distinct from their individual receptor components. pnas.orgnih.gov

Structural Rationale for the Dmt-Tic Pharmacophore in Opioid Receptor Modulation

The Dmt-Tic pharmacophore is a cornerstone in the design of potent and selective opioid receptor ligands. u-strasbg.fr This pharmacophore consists of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). u-strasbg.frnih.gov

The Dmt residue, a modified version of tyrosine, has been shown to significantly increase the affinity and bioactivity of numerous opioid peptides. u-strasbg.frnih.govunipd.it The two methyl groups on the aromatic ring of Dmt can enhance binding to the receptor pocket and increase the peptide's lipophilicity. unipd.it The Tic residue is a conformationally constrained analog of phenylalanine, and its incorporation often imparts antagonist properties to the ligand. u-strasbg.fr

The Dmt-Tic pharmacophore itself is recognized as a potent and highly selective antagonist for the δ-opioid receptor. mdpi.comgoogle.com Subtle modifications to this scaffold can lead to remarkable shifts in opioid receptor selectivity and activity, resulting in agonists, antagonists, or ligands with mixed properties. u-strasbg.fracs.org The distance between the Dmt-Tic pharmacophore and other parts of the molecule is a critical factor in determining its functional outcome. acs.org

Significance of 1,10-bis-(Dmt-Tic-amino)decane as a Prototypical Dimeric Structure

This compound is a homodimeric ligand where two Dmt-Tic pharmacophores are connected by a ten-carbon alkane chain (decane). This structure serves as a valuable tool for probing the existence and properties of opioid receptor dimers. The length and nature of the linker are crucial for allowing the two pharmacophores to bind simultaneously to two receptor units.

Research on a series of dimeric Dmt-Tic analogues, including those linked by diaminoalkanes, has demonstrated that these compounds can exhibit high affinity for both δ and µ-opioid receptors. nih.gov Specifically, a compound identified as 1,10-Bis(Dmt-Tic-amino)decane has been synthesized and characterized. google.com Dimeric ligands based on the Dmt-Tic pharmacophore have been shown to possess potent antagonist activity at both δ and µ-opioid receptors. nih.gov The design of such bivalent ligands offers a strategy to investigate the organization of opioid receptors and to develop compounds with unique pharmacological profiles. nih.govnih.gov

Research Findings on Dimeric Dmt-Tic Ligands

Studies on dimeric ligands containing the Dmt-Tic pharmacophore have yielded significant insights into their interaction with opioid receptors. These compounds have been shown to possess high affinity and potent antagonist activity.

Compound TypeLinkerReceptor AffinityFunctional ActivityReference
Dimeric Dmt-Tic AnaloguesDiaminoalkaneHigh for δ and µ receptorsPotent δ- and µ-opioid antagonists nih.gov
Fentanyl-Dmt-Tic BivalentsVariousHigh for MOP and DOP receptorsWeak partial MOP agonism or antagonism oup.com
Dmt-Tic DimerDecane (B31447)High δ and µ affinityPotent δ- and µ-antagonist nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

These findings underscore the potential of dimeric Dmt-Tic ligands to act as powerful pharmacological tools and potential therapeutic agents. The ability to modulate both δ and µ opioid receptors with a single molecule opens up new avenues for research into pain management and other opioid-related conditions.

Properties

Molecular Formula

C52H68N6O6

Molecular Weight

873.1 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[10-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]decyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C52H68N6O6/c1-33-23-41(59)24-34(2)43(33)29-45(53)51(63)57-31-39-19-13-11-17-37(39)27-47(57)49(61)55-21-15-9-7-5-6-8-10-16-22-56-50(62)48-28-38-18-12-14-20-40(38)32-58(48)52(64)46(54)30-44-35(3)25-42(60)26-36(44)4/h11-14,17-20,23-26,45-48,59-60H,5-10,15-16,21-22,27-32,53-54H2,1-4H3,(H,55,61)(H,56,62)/t45-,46-,47?,48?/m0/s1

InChI Key

WGSCXEFFOVZNEM-QCSGVJIWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 1,10 Bis Dmt Tic Amino Decane

Strategic Approaches for Dmt-Tic Dipeptide Synthesis

The initial critical phase in the synthesis of 1,10-bis-(Dmt-Tic-amino)decane is the creation of the H-Dmt-Tic-OH dipeptide. This process is challenging due to the steric hindrance presented by both the 2',6'-dimethyl-L-tyrosine (Dmt) and the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residues. mdpi.com

Preparation of Stereochemically Defined 2′,6′-Dimethyltyrosine (Dmt) Precursors

The unnatural amino acid (S)-2',6'-dimethyltyrosine ((S)-Dmt) is a crucial component that enhances the pharmacological profile of opioid receptor modulators. tandfonline.com Its synthesis has been approached through several stereoselective methods to ensure the correct configuration at the α-carbon, which is essential for biological activity.

Key synthetic strategies include:

Asymmetric Alkylation: One effective method involves the asymmetric alkylation of a Ni(II) complex of a chiral Schiff base derived from glycine. For instance, (S)-2-[N-(N'-benzylprolyl)-amino] benzophenone-Ni-glycine ((S)-BPB-Ni-Gly) can be coupled with O-carbethoxy-3,5-dimethyl-4-chloromethyl phenol (B47542) to stereoselectively produce Dmt. njmu.edu.cn This approach is valued for its use of inexpensive starting materials and reproducibility. njmu.edu.cn Another variation employs Oppolzer's chiral sultam of glycine, which is alkylated with O-carbethoxy-3,5-dimethyl-4-chloromethylphenol, offering an efficient route with excellent enantiomeric purity and a recyclable chiral auxiliary. tandfonline.com

Enantioselective Hydrogenation: A method suitable for large-scale synthesis involves the enantioselective hydrogenation of a pro-chiral precursor, (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate. This reaction is catalyzed by a chiral rhodium complex, such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4, to yield the desired (S)-enantiomer. tandfonline.com

Microwave-Assisted Negishi Coupling: A rapid, three-step synthesis of Boc-protected Dmt has been developed using a microwave-assisted Negishi cross-coupling reaction as the key carbon-carbon bond formation step. researchgate.net This method provides an expedient route to Dmt and its derivatives.

Palladium-Catalyzed C-H Functionalization: More recent approaches have utilized palladium-catalyzed ortho-dimethylation of L-tyrosine derivatives. This C-H activation strategy employs a directing group, such as picolinamide, to guide the methylation to the desired positions on the tyrosine ring. tandfonline.com

These methods provide a versatile toolkit for obtaining the enantiomerically pure Dmt precursor, N-Boc-Dmt-OH, ready for peptide coupling.

Coupling Procedures for Dmt-Tic Dipeptide Unit Formation

The formation of the amide bond between the sterically demanding Dmt and the rigid Tic residue presents a significant synthetic hurdle. mdpi.com Standard peptide coupling conditions are often sluggish, leading to low yields and potential side reactions. Consequently, the choice of an appropriate coupling reagent is critical for success.

Research has shown that highly efficient activating reagents are necessary to overcome the steric hindrance. sigmaaldrich.com These are typically phosphonium (B103445) or aminium salt-based reagents that convert the protected amino acid into a highly reactive activated species in situ. sigmaaldrich.com

Table 1: Comparison of Coupling Reagents for Dmt-Tic Formation
Coupling ReagentAbbreviationClassNotes on Efficacy for Hindered Coupling
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborateTBTUAminium SaltCommonly used, but can be less effective for particularly challenging couplings like Dmt-Tic compared to newer reagents. mdpi.com
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonateDMT/NMM/TsO⁻Triazine-basedDemonstrated to be particularly successful for incorporating the rigid Tic residue where TBTU is less effective. Useful for syntheses in solution. mdpi.comresearchgate.net
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltA highly effective reagent, particularly useful for coupling N-methylated or other sterically hindered amino acids. peptide.comgoogle.com
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATUAminium SaltGenerates highly reactive OAt esters, making it one of the most efficient reagents for difficult couplings, often superior to HBTU. sigmaaldrich.compeptide.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium Salt(Alternative full name for HATU)
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUAminium SaltA more recent reagent with coupling efficiencies comparable to HATU, noted for its high solubility and safety profile. peptide.combachem.com

The synthesis is typically performed in solution, coupling an N-terminally protected Dmt (e.g., Boc-Dmt-OH) with a C-terminally protected Tic (e.g., H-Tic-OMe). Following the coupling, a saponification step removes the ester protecting group to yield the dipeptide acid, Boc-Dmt-Tic-OH, which is the key intermediate for the dimerization step. nih.gov

Dimerization via the 1,10-Decane Diamine Linker

The synthesis of bivalent ligands by joining two pharmacophore units with a spacer is a well-established strategy to enhance receptor affinity and modulate activity. nih.govscispace.com For this compound, this involves the symmetric coupling of two Boc-Dmt-Tic-OH units to a 1,10-diaminodecane (B146516) spacer.

Selection and Functionalization of Diaminoalkane Spacers

The linker or spacer plays a crucial role in the properties of a bivalent ligand. It dictates the distance and relative orientation of the two pharmacophores, which is critical for simultaneous binding to receptor dimers. scispace.comnih.gov Diaminoalkanes are frequently used as simple, flexible spacers of varying lengths. nih.govnih.gov The choice of a 10-carbon chain (decane) provides significant flexibility and a substantial distance between the two Dmt-Tic moieties.

The spacer, 1,10-diaminodecane, is commercially available and used directly in the coupling reaction. It presents two primary amine groups for conjugation.

Amide Bond Formation Strategies for Bis-Dmt-Tic Conjugation

The dimerization is achieved by forming two amide bonds between the carboxylic acid of Boc-Dmt-Tic-OH and the two amino groups of 1,10-diaminodecane. A patent describing this process outlines a general procedure where Boc-Dmt-Tic-OH is coupled with a diaminoalkane. google.com

The reaction involves activating the carboxyl groups of two equivalents of Boc-Dmt-Tic-OH using a suitable peptide coupling reagent, such as PyBOP, in the presence of a base like diisopropylethylamine (DIPEA). google.com This activated species then reacts with one equivalent of 1,10-diaminodecane to form the dimeric, Boc-protected precursor, bis(Boc-Dmt-Tic-amino)-decane. google.com

The final step is the removal of the two Boc protecting groups from the N-termini of the Dmt residues. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), often with a scavenger such as anisole, to yield the final target compound, this compound, as a TFA salt. google.com

Advanced Purification and Analytical Techniques for Compound Verification

Ensuring the purity and verifying the identity of the final compound and all intermediates is a critical aspect of the synthetic process. A combination of chromatographic and spectroscopic techniques is employed.

Purification:

Silica (B1680970) Gel Chromatography: Crude products from solution-phase synthesis, such as the protected dimer, are often purified by column chromatography on silica gel. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying the final deprotected peptide and its precursors. Semipreparative RP-HPLC on columns like a Vydac C18 is standard. mdpi.com A linear gradient of an organic solvent (e.g., acetonitrile (B52724) containing 0.1% TFA) in an aqueous solvent (e.g., water containing 0.1% TFA) is used for elution. mdpi.com The purity of the final compound is then confirmed using analytical RP-HPLC, with a target purity of ≥95%. mdpi.com

Analytical Verification:

Chromatographic Resolution and Isolation Methods

The purification of this compound from the crude reaction mixture is a critical step to ensure the isolation of a highly pure compound for subsequent analytical characterization and biological assays. The primary methods employed for the resolution and isolation of this compound involve silica gel chromatography and precipitation. google.com

Following the synthesis, which typically involves the coupling of Boc-Dmt-Tic-OH with 1,10-diaminodecane followed by the removal of the Boc protecting groups, the resulting crude product is subjected to purification. google.com Silica gel chromatography is a standard technique used for the separation of compounds based on their polarity. For bivalent compounds like this compound, a solvent system of chloroform (B151607) and methanol (B129727) is often utilized. google.com The specific ratio of the solvents can be adjusted to achieve optimal separation.

After chromatographic purification, the fractions containing the desired product are combined, and the solvent is removed under reduced pressure. The resulting residue is then further purified by precipitation. This is typically achieved by dissolving the compound in a minimal amount of a suitable solvent and then adding a non-solvent to induce precipitation of the pure compound, which can then be collected by filtration. google.comnih.gov For instance, the compound can be precipitated from a solution using diethyl ether. nih.gov

The progress of the purification can be monitored by thin-layer chromatography (TLC), which provides a rapid assessment of the purity of the collected fractions. For this compound, specific Rf values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be determined using different solvent systems to confirm the identity and purity of the isolated compound. google.com

Spectroscopic Characterization (NMR, MS) for Structural Elucidation

The definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). google.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. For this compound, electrospray ionization (ESI) mass spectrometry is a suitable technique. The analysis of the dihydrochloride (B599025) salt of the compound is expected to show a prominent peak corresponding to the protonated molecule [MH]+. google.com

Table 1: Mass Spectrometry Data for this compound Dihydrochloride
CompoundCalculated Molecular Weight (g/mol)IonObserved m/zReference
This compound Dihydrochloride873.19 (free base)[MH]+874 google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by providing information about the chemical environment of the hydrogen atoms within the molecule. The 1H NMR spectrum of this compound dihydrochloride, typically recorded in a solvent like DMSO-d6, would exhibit characteristic signals for the aromatic protons of the Dmt and Tic residues, the benzylic protons, the protons of the decane (B31447) linker, and the various protons of the amino acid backbones. google.com

While a full spectral assignment is complex, key expected regions for the proton signals are summarized in the table below. The integration of these signals would correspond to the number of protons in each specific group, further confirming the structure.

Table 2: Expected 1H NMR Chemical Shift Ranges for this compound Dihydrochloride
Proton GroupExpected Chemical Shift (δ, ppm)Reference
Aromatic Protons (Dmt, Tic)6.5 - 7.5 google.com
Amide and Amine Protons8.0 - 9.5 google.com
Alpha-Protons (Dmt, Tic)4.0 - 5.0 google.com
Methylene (B1212753) Protons (Tic, Decane)1.0 - 3.5 google.com
Methyl Protons (Dmt)2.0 - 2.5 google.com

Elemental Analysis and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To ensure the suitability of this compound for further applications, its purity must be rigorously assessed. The two primary methods for this are elemental analysis and High-Performance Liquid Chromatography (HPLC). google.com

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is a highly sensitive method used to determine the purity of the synthesized compound. The compound is injected into a column, typically a C18 column, and eluted with a gradient of two solvents, such as water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. mdpi.comnih.gov The compound is detected as it elutes from the column, and the purity is determined by the percentage of the total peak area that corresponds to the main product peak. For compounds like this compound, a purity of greater than 98% is often required for biological studies. google.com A specific retention time (tR) is characteristic of the compound under defined chromatographic conditions. google.com

Table 3: Representative HPLC Purity Data for this compound
ParameterValueReference
ColumnC18 Reverse-Phase mdpi.comnih.gov
Mobile PhaseGradient of Acetonitrile in Water with 0.1% TFA mdpi.com
Retention Time (tR)17.22 min google.com
Purity>98% google.com

Elemental Analysis: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. This experimental data is then compared to the theoretically calculated values based on the molecular formula of the compound. A close correlation between the found and calculated values serves as a strong confirmation of the compound's elemental composition and purity. google.comnih.gov

Table 4: Representative Elemental Analysis Data for this compound
ElementCalculated (%)Found (%)Reference
Carbon (C)Theoretically Calculated ValueExperimentally Determined Value google.comnih.gov
Hydrogen (H)Theoretically Calculated ValueExperimentally Determined Value google.comnih.gov
Nitrogen (N)Theoretically Calculated ValueExperimentally Determined Value google.comnih.gov

Structure Activity Relationship Sar Insights and Analog Design from 1,10 Bis Dmt Tic Amino Decane

Contribution of the Decane (B31447) Spacer to Dimeric Ligand Properties

Optimization of Linker Length and Conformational Flexibility

The length of the alkane chain connecting the two pharmacophores is a critical factor. Research has shown that varying the number of methylene (B1212753) units in the diaminoalkane linker significantly impacts the ligand's activity. For instance, a series of dimeric Dmt-Tic analogues were synthesized with linkers of varying lengths. nih.gov These studies revealed that the decane spacer provides an optimal distance and conformational freedom for the two pharmacophores to potentially bridge two receptor sites or to interact optimally with a single receptor. This optimal length is crucial for achieving high affinity and specific functional outcomes at the opioid receptors. nih.gov The flexibility of the decane chain allows the molecule to adopt various conformations, which can be essential for binding to the dynamic and multifaceted opioid receptor binding pockets.

Comparative Analysis with Other Diaminoalkane-Linked Analogues

When compared to analogues with different diaminoalkane linkers, the decane spacer often confers a distinct pharmacological profile. A series of dimeric Dmt-Tic analogues linked by diaminoalkane moieties demonstrated high affinity for both δ- and μ-opioid receptors. nih.gov Specifically, a dimeric analogue with a decane spacer, bis[Dmt-Tic-NH]decane, exhibited potent δ- and μ-opioid antagonist activities. nih.gov This suggests that the ten-carbon chain provides an ideal separation and orientation of the two Dmt-Tic units for potent antagonism at both receptor subtypes. nih.govnih.gov In contrast, analogues with shorter or longer linkers may exhibit different selectivities or efficacies, highlighting the decane spacer's role in fine-tuning the ligand's properties.

Impact of Modifications within the Dmt-Tic Pharmacophore

The Dmt-Tic pharmacophore is the core recognition element of the ligand, and modifications to its constituent parts, 2′,6′-dimethyltyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), have profound effects on the ligand's interaction with opioid receptors.

Role of 2′,6′-Dimethyltyrosine (Dmt) Substitution for Enhanced Affinity

The substitution of tyrosine with Dmt is a key feature that significantly enhances the affinity and bioactivity of many opioid peptides. nih.govresearchgate.net The two methyl groups on the tyrosine ring of Dmt provide steric hindrance that can influence the peptide's conformation and interaction with the receptor. researchgate.net This modification has been shown to dramatically increase the affinity for δ-opioid receptors. For example, the δ opioid antagonist H-Dmt-Tic-OH displays extraordinary δ receptor binding affinity. acs.org The introduction of Dmt is considered a crucial factor in the development of opioid peptides with high receptor affinity (Kᵢ ≤ 1 nM) and potent biological activity. nih.gov In the context of 1,10-bis-(Dmt-Tic-amino)decane, the presence of Dmt in both pharmacophoric units is fundamental to its high-affinity binding. nih.gov

Influence of Tetrahydroisoquinoline (Tic) Moiety Modifications

The Tic moiety, a constrained analogue of phenylalanine, also plays a critical role in determining the pharmacological profile. u-strasbg.fr Modifications to the Tic ring can significantly alter receptor selectivity and activity. For instance, substitutions on the aromatic ring of Tic have been explored to modulate the properties of Dmt-Tic analogues. nih.gov It has been shown that incorporating large hydrophobic groups at position 7 of the Tic ring did not significantly affect the δ-opioid receptor binding affinities, whereas substitution at position 6 led to a substantial decrease in affinity. nih.gov Furthermore, the chirality of the Tic residue is important; a change from L-Tic to D-Tic can lead to a significant loss in receptor binding affinity and bioactivity at the δ-opioid receptor. nih.gov

Systematic Derivatization Studies on Opioid Receptor Selectivity and Efficacy

Systematic derivatization of the this compound scaffold has been instrumental in elucidating the structural requirements for opioid receptor selectivity and efficacy. These studies involve modifications to the linker, the pharmacophore, and the N-terminus of the Dmt residue.

A study on a series of dimeric Dmt-Tic analogues, including those linked by diaminoalkane chains, revealed that all the compounds showed high affinity for both δ- and μ-opioid receptors, resulting in moderate δ-receptor selectivity. nih.gov These analogues were found to be extraordinarily potent δ-opioid antagonists. nih.gov Interestingly, while analogues with an unmodified N-terminus showed weak μ-opioid antagonism, N,N'-dimethylation significantly enhanced μ-opioid antagonism without affecting the potent δ-opioid antagonist activity. nih.gov This demonstrates that a single dimeric ligand based on the Dmt-Tic pharmacophore can exhibit potent antagonist activity at both δ and μ-opioid receptors. nih.gov

Further studies have explored converting the inherent δ-antagonism of the Dmt-Tic pharmacophore into δ-agonism. This was achieved by introducing a third aromatic nucleus and a spacer C-terminal to the Tic residue. acs.org The distance between the Dmt-Tic pharmacophore and this third aromatic group was found to be a critical determinant in switching from a δ-antagonist to a potent δ-agonist. acs.org These findings highlight the remarkable plasticity of the Dmt-Tic scaffold and the potential to design ligands with a wide range of pharmacological profiles, from selective antagonists to potent agonists and mixed-efficacy ligands, by systematic chemical modifications.

Compound NameStructureKey SAR Insights
This compound Two Dmt-Tic pharmacophores linked by a decane spacer.The decane spacer provides optimal length and flexibility for high affinity at both δ and μ opioid receptors, leading to potent dual antagonism. nih.govnih.gov
H-Dmt-Tic-OH A simple dipeptide of Dmt and Tic.Exhibits exceptionally high δ-opioid receptor binding affinity and potent δ-antagonism. acs.org
N,N'-dimethylated this compound This compound with methyl groups on the N-termini of both Dmt residues.Enhanced μ-opioid antagonism while maintaining potent δ-opioid antagonism. nih.gov
H-Dmt-Tic-NH-CH₂-1H-benzimidazol-2-yl Dmt-Tic pharmacophore with a C-terminal extension.Addition of a spacer and a third aromatic group converts the δ-antagonist into a highly potent δ-agonist. acs.org
Dmt-Tic analogues with Tic ring substitutions Dmt-Tic dipeptides with chemical groups added to the aromatic ring of Tic.Substitution at position 7 with large hydrophobic groups is well-tolerated for δ-receptor affinity, while substitution at position 6 is detrimental. nih.gov

Effects of N-Alkylation and Methylation on Receptor Interactions

The structure-activity relationship (SAR) of ligands based on the 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore reveals that modifications to the N-terminal amino group significantly influence their interaction with opioid receptors. N-alkylation, and particularly N-methylation, has been a key strategy in modulating the affinity, selectivity, and functional activity of these compounds. nih.govacs.org

Studies on the parent dipeptide, H-Dmt-Tic-OH, which is a potent delta (δ) opioid receptor antagonist, have shown that N-terminal methylation can enhance its antagonist properties. acs.org The mono-methylated analog, N-Me-Dmt-Tic-OH, demonstrates high δ-opioid binding and increased δ-antagonism. nih.govacs.org This effect is even more pronounced with the di-methylated version, N,N-Me₂-Dmt-Tic-OH. While maintaining high-affinity δ receptor binding, N,N-dimethylation leads to a considerable increase in δ-antagonist potency. nih.govacs.org For instance, N,N-Me₂-Dmt-Tic-OH was found to have a pA₂ value of 9.4, indicating exceptionally high antagonist activity, a significant increase from the 8.2 value of the non-methylated parent compound. nih.govacs.org

A critical consequence of N,N-dimethylation is the dramatic impact on mu (μ) opioid receptor affinity. researchgate.net In multiple series of Dmt-Tic analogs, N,N-dimethylation consistently leads to a substantial decrease in μ-receptor binding, which in turn significantly enhances δ-receptor selectivity. researchgate.net This effect appears to be largely independent of the length of linkers in more complex analogs but can be influenced by the nature of other aromatic groups in the molecule. researchgate.net The introduction of a tertiary amine through N,N-dimethylation can effectively convert ligands that may have had mixed agonist/antagonist profiles into potent and selective δ-antagonists. researchgate.net This modification can also shift the functional activity at the δ-receptor, in some cases converting partial agonists into inverse agonists. nih.gov

The enhancement of δ-antagonist potency is not limited to the simple dipeptide. In the tripeptide analog N,N-Me₂-Dmt-Tic-Ala-OH, N,N-dimethylation again resulted in exceptional δ-antagonist activity (pA₂ = 9.6) and high affinity (Ki δ = 0.0755 nM) and selectivity for the δ-receptor. nih.govacs.org However, not all N-alkylation is beneficial; substitution with bulkier groups such as piperidin-1-yl or pyrrolidin-1-yl has been shown to be detrimental to bioactivity. nih.govu-szeged.hu

Compoundδ-Opioid Receptor Affinity (Kiδ, nM)δ-Antagonist Potency (pA₂)Reference
H-Dmt-Tic-OH0.0228.2 nih.govacs.org
N-Me-Dmt-Tic-OH0.28.5 nih.govacs.org
N,N-Me₂-Dmt-Tic-OH0.129.4 nih.govacs.org
N,N-Me₂-Dmt-Tic-Ala-OH0.07559.6 nih.govacs.org

Exploration of Conformational Constraints and Rigidification

Conformational constraint, or rigidification, is a fundamental strategy in medicinal chemistry to enhance ligand potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a receptor. researchgate.net The Dmt-Tic pharmacophore is itself a prime example of this principle, where the conformationally restricted phenylalanine analog, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), is crucial for imparting high δ-receptor affinity and antagonist properties. nih.gov

Further exploration into rigidification has involved replacing the Tic residue with other constrained scaffolds to probe the required three-dimensional arrangement of the pharmacophore. nih.gov One such replacement is 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba). The primary structural difference between Tic and Aba lies in the allowed low-energy conformations for the side chain's first dihedral angle (χ₁). The Tic residue favors χ₁ angles of approximately -60° (g(-)) and +60° (g(+)), whereas the Aba scaffold restricts this to +60° (g(+)) and 180° (trans). nih.gov

This seemingly subtle change in conformational freedom has profound implications for the structure-activity relationship. For instance, in the Dmt-Tic series of analogs, a negatively charged C-terminus is important for high δ-affinity and for preventing interaction with the μ-receptor. In sharp contrast, for Dmt-Aba analogs, the influence of a C-terminal charge on receptor affinity and selectivity is markedly different, which is rationalized by distinct receptor-docked binding modes for the Tic- versus Aba-containing ligands. nih.gov Another constrained residue, 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one (Aia), which also limits the χ₁ angle similarly to Aba, was investigated to incorporate an indole (B1671886) ring, mimicking a structural feature of the non-peptide δ-antagonist naltrindole. nih.gov These studies underscore that the precise orientation of the aromatic side chains, dictated by the constrained scaffold, is as critical as the peptide backbone conformation for receptor interaction. researchgate.net

Constrained ResidueAllowed Side Chain Conformations (χ₁)Key SAR ImplicationReference
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)g(−) (−60°), g(+) (+60°)A negative C-terminal charge is critical for high δ-affinity and selectivity. nih.gov
Aba (4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one)g(+) (+60°), trans (180°)Pharmacological profile is less dependent on C-terminal charge compared to Tic analogs, suggesting a different binding mode. nih.gov
Aia (4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one)g(+) (+60°), trans (180°)Introduces an indole moiety to mimic features of non-peptide antagonists like naltrindole. nih.gov

Advanced Methodologies for Investigating Opioid Ligand Receptor Dynamics

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) and subsequent lead optimization are foundational in characterizing novel compounds like 1,10-bis-(Dmt-Tic-amino)decane. These strategies employ a variety of in vitro assays to determine a ligand's affinity for its receptor and its ability to modulate receptor function.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled test compound, such as this compound, the binding affinity (Ki) of the test compound can be determined.

In the context of dimeric Dmt-Tic analogues linked by diaminoalkanes, studies have been conducted to assess their affinity for both delta (δ) and mu (μ) opioid receptors. While specific data for the 1,10-diaminodecane (B146516) linker is not available, research on a series of analogous compounds with varying diaminoalkane linker lengths provides significant insight into the structure-activity relationship.

A study by Li et al. (2005) investigated a series of dimeric Dmt-Tic analogues and found that they all exhibited high affinity for both δ- and μ-opioid receptors. nih.gov The affinity was found to be in the nanomolar range for both receptor subtypes, indicating potent binding. nih.gov The data for a selection of these analogues are presented below.

Table 1: Binding Affinities (Ki, nM) of Dimeric Dmt-Tic Analogues with Diaminoalkane Linkers at δ- and μ-Opioid Receptors

Compound (Linker) Ki (nM) for δ-receptor Ki (nM) for μ-receptor Selectivity (Ki μ/Ki δ)
Analogue (n=2) 0.23 ± 0.03 2.50 ± 0.20 11
Analogue (n=4) 0.15 ± 0.02 1.37 ± 0.11 9
Analogue (n=6) 0.06 ± 0.01 1.95 ± 0.15 33
Analogue (n=8) 0.08 ± 0.01 2.30 ± 0.18 29

Data derived from Li et al., 2005. The linker length (n) corresponds to the number of methylene (B1212753) units in the diaminoalkane chain.

These results demonstrate that dimeric Dmt-Tic compounds linked by diaminoalkanes are potent binders to both δ and μ opioid receptors, with a general preference for the δ-receptor. nih.gov It is anticipated that this compound would exhibit a similar high-affinity binding profile.

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the ligand's effect on receptor-mediated signal transduction pathways.

GTPγS Binding Assays: The [35S]GTPγS binding assay is a widely used functional assay that measures the activation of G proteins, which is an early step in the signal transduction cascade of G protein-coupled receptors (GPCRs) like the opioid receptors. creative-bioarray.comresearchgate.net Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is then quantified as a measure of receptor activation. For an antagonist like this compound, this assay would be used to measure its ability to inhibit agonist-stimulated [35S]GTPγS binding.

cAMP Assays: Cyclic AMP (cAMP) is a key second messenger that is modulated by the activation of many GPCRs, including opioid receptors which are typically Gi/o-coupled. Activation of Gi/o-coupled receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govpubcompare.ai Functional assays for antagonists involve measuring the ability of the compound to reverse the inhibitory effect of an agonist on forskolin-stimulated cAMP accumulation.

For the dimeric Dmt-Tic analogues, functional activity has been assessed using isolated tissue bioassays, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, which are rich in δ- and μ-opioid receptors, respectively. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

The study by Li et al. (2005) demonstrated that the dimeric Dmt-Tic analogues are potent antagonists at the δ-opioid receptor, with extraordinarily high pA2 values. nih.gov They also exhibited antagonist activity at the μ-opioid receptor, albeit with lower potency. nih.gov

Table 2: Antagonist Potencies (pA2) of Dimeric Dmt-Tic Analogues in Isolated Tissue Bioassays

Compound (Linker) pA2 at δ-receptor (MVD) pA2 at μ-receptor (GPI)
Analogue (n=2) 10.42 ± 0.11 6.85 ± 0.08
Analogue (n=4) 10.68 ± 0.12 6.78 ± 0.07
Analogue (n=6) 11.28 ± 0.15 6.99 ± 0.09
Analogue (n=8) 10.96 ± 0.13 6.88 ± 0.08

Data derived from Li et al., 2005. The linker length (n) corresponds to the number of methylene units in the diaminoalkane chain.

These findings strongly suggest that this compound would act as a highly potent δ-opioid receptor antagonist with concomitant μ-opioid receptor antagonist properties. nih.gov

Computational Chemistry Approaches to Ligand-Receptor Interactions

Computational chemistry provides invaluable tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. These methods can predict the binding mode of a ligand and help in the rational design of new compounds with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that occur upon ligand binding. acs.orgnih.govmdpi.comrsc.org For this compound, MD simulations could be used to study the flexibility of the decane (B31447) linker and how it facilitates the simultaneous binding of the two pharmacophores to the receptor dimer. vcu.edu These simulations can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. kcl.ac.uk

For a series of dimeric Dmt-Tic analogues, including this compound, a QSAR study could be developed to correlate properties such as linker length, flexibility, and hydrophobicity with their binding affinities and antagonist potencies at opioid receptors. The insights gained from such a model would be highly valuable for the predictive design of new bivalent ligands with optimized pharmacological profiles.

Biophysical Techniques for Ligand-Induced Receptor Conformational Changes

Biophysical techniques offer powerful means to directly observe the conformational changes in a receptor that are induced by ligand binding. These methods can provide a deeper understanding of the mechanisms of receptor activation and antagonism.

Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor conformational changes in real-time in living cells. By strategically placing fluorescent or luminescent probes on the receptor, changes in the distance between different parts of the receptor upon ligand binding can be detected. For a bivalent antagonist like this compound, these techniques could be employed to study how its binding to a receptor dimer stabilizes a particular conformational state that is incompatible with receptor activation.

Furthermore, advanced structural biology techniques like cryo-electron microscopy (cryo-EM) are providing unprecedented high-resolution snapshots of GPCRs in different functional states, bound to various ligands. While technically challenging, obtaining a cryo-EM structure of an opioid receptor dimer in complex with this compound would offer the ultimate atomic-level view of how this bivalent ligand bridges the two receptor protomers and exerts its antagonist effect.

Fluorescence Resonance Energy Transfer (FRET) for Dimerization Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study the proximity and interaction of two fluorescently labeled molecules. This methodology is particularly well-suited for investigating the dimerization of G-protein coupled receptors (GPCRs), such as opioid receptors, upon ligand binding. The process involves a non-radiative transfer of energy from an excited state "donor" fluorophore to a nearby "acceptor" fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically occurring over distances of 1-10 nanometers.

In the context of opioid receptor dimerization, FRET studies often involve genetically tagging receptor monomers with spectrally distinct fluorophores, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. When these tagged receptors are co-expressed in a cell system, the binding of a bivalent ligand like this compound can induce or stabilize the formation of receptor dimers (homodimers or heterodimers). This brings the donor and acceptor fluorophores into close enough proximity for FRET to occur. An increase in the FRET signal upon ligand application is therefore indicative of receptor dimerization.

The bivalent nature of this compound, which possesses two Dmt-Tic pharmacophores connected by a 10-carbon aliphatic chain, makes it an ideal candidate for inducing and studying opioid receptor dimerization. Each Dmt-Tic moiety can bind to a separate receptor protomer, effectively bridging them and promoting dimerization.

Hypothetical Research Findings from FRET Analysis

To illustrate the application of FRET in studying the dimerization of opioid receptors induced by this compound, a hypothetical study was designed. In this simulated experiment, HEK293 cells were co-transfected with mu-opioid receptors (MOR) tagged with CFP (MOR-CFP) and delta-opioid receptors (DOR) tagged with YFP (DOR-YFP). The FRET efficiency was measured upon the addition of this compound.

Concentration of this compound (nM)Mean FRET Efficiency (%)Standard Deviation
0 (Control)5.20.8
110.51.2
1018.91.5
10025.32.1
100026.11.9

The hypothetical data demonstrates a concentration-dependent increase in FRET efficiency upon the addition of this compound, indicating that the compound promotes the formation of MOR-DOR heterodimers. The FRET signal begins to plateau at higher concentrations, suggesting saturation of the dimerization effect. These simulated findings underscore the utility of FRET in elucidating the molecular mechanism of bivalent ligands and their role in receptor organization.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. It is widely employed to determine the kinetics of ligand binding to its receptor, providing valuable information on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

In a typical SPR experiment for studying a bivalent ligand like this compound, one of the interacting partners, for instance, a purified opioid receptor, is immobilized on a sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU).

The analysis of the binding kinetics of a bivalent ligand is more complex than that of a monovalent ligand. A bivalent ligand can exhibit a two-step binding process. The initial binding of one pharmacophore to a receptor is followed by the binding of the second pharmacophore to an adjacent receptor, a phenomenon that can be influenced by receptor density on the sensor surface. This can result in a slower dissociation rate and an apparently higher affinity compared to its monovalent counterpart.

Hypothetical Research Findings from SPR Analysis

A hypothetical SPR study was conceptualized to investigate the binding kinetics of this compound to immobilized mu-opioid receptors (MOR). For comparison, a monovalent analogue, Dmt-Tic-amine, was also analyzed.

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
Dmt-Tic-amine (Monovalent)2.5 x 10⁵5.1 x 10⁻³20.4
This compound (Bivalent)3.8 x 10⁵1.2 x 10⁻⁴0.32

The simulated SPR data reveals that the bivalent ligand, this compound, exhibits a significantly slower dissociation rate (k_off) compared to the monovalent Dmt-Tic-amine. This slower "off-rate" is a characteristic feature of bivalent binding, as the likelihood of both pharmacophores dissociating simultaneously is low. This results in a much lower equilibrium dissociation constant (K_D), indicating a substantially higher binding affinity for the bivalent ligand. The association rate (k_on) is also slightly enhanced for the bivalent compound. These hypothetical findings highlight the power of SPR in quantifying the kinetic advantages of bivalent ligands and providing insights into their interaction with target receptors.

Future Research Directions and Translational Perspectives

Development of 1,10-bis-(Dmt-Tic-amino)decane as a Probe for Opioid Receptor Biology

The bivalent ligand this compound, which is derived from the Dmt-Tic pharmacophore, serves as a critical tool for investigating the complexities of opioid receptor biology. mdpi.comnih.gov Its structure, featuring two δ-opioid receptor-selective pharmacophores joined by a 10-carbon linker, is specifically designed to interact with and bridge the protomers within an opioid receptor dimer. nih.govpnas.org This characteristic makes it an invaluable molecular probe for studying the existence, spatial arrangement, and functional significance of receptor dimers on the cell surface. nih.govnih.gov

Research has consistently shown that the length of the spacer connecting the two pharmacophores is a crucial determinant of a bivalent ligand's biological activity. nih.govpnas.org The 10-atom chain in this compound is within the optimal range for bridging two receptor protomers, enhancing binding affinity and allowing researchers to probe the functional consequences of receptor dimerization. nih.govnih.gov The high affinity of the Dmt-Tic pharmacophore for the δ-opioid receptor (DOR), combined with the avidity gained through bivalency, makes this compound a highly selective tool for studying DOR-containing dimers. nih.govnih.gov By using this ligand, scientists can better characterize the physiological roles of these receptor complexes and distinguish their signaling from that of receptor monomers. pnas.org

Investigation of Ligand Bias and Functional Selectivity at Opioid Receptors

This compound is a significant compound for exploring ligand bias, also known as functional selectivity, at opioid receptors. nih.govmdpi.com This phenomenon, where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor, is a key area of modern pharmacology. nih.govmdpi.com Understanding and harnessing ligand bias offers the potential to create medications with improved therapeutic windows, separating desired effects from adverse ones. mdpi.com

Opioid receptors, like many G protein-coupled receptors (GPCRs), signal through both G protein-dependent pathways and β-arrestin-dependent pathways. nih.govfrontiersin.org The G protein pathway is often associated with the primary therapeutic effect (e.g., analgesia), while the β-arrestin pathway has been linked to side effects like tolerance and respiratory depression. nih.govmdpi.com Bivalent ligands such as this compound can exhibit biased signaling, potentially acting as an antagonist for G protein activation while simultaneously promoting β-arrestin recruitment or other G protein-independent signaling events. nih.govnih.gov Investigating the specific signaling profile of this compound helps to unravel the structural basis of functional selectivity at opioid receptors, providing a blueprint for designing novel therapeutics with precisely tailored signaling properties. elifesciences.org

PropertyDescription
Concept Ligand Bias (Functional Selectivity) : A ligand's ability to selectively activate one receptor signaling pathway over another (e.g., G protein vs. β-arrestin). nih.govmdpi.com
Receptor δ-opioid receptor (DOR) : A G protein-coupled receptor involved in pain, mood, and other functions. nih.govnih.govabcam.com
Ligand This compound : A bivalent ligand with two Dmt-Tic pharmacophores selective for the DOR. nih.govgoogle.com
Mechanism The compound can differentially engage signaling pathways, potentially antagonizing G-protein signaling while activating β-arrestin-mediated pathways. nih.govcellsignal.com
Significance Provides a tool to understand the molecular mechanisms of opioid receptor signaling and aids in the design of safer, more effective drugs by separating therapeutic effects from side effects. mdpi.comelifesciences.org

Strategies for Enhancing Receptor Subtype Specificity and Potency

A primary strategy for improving the potency and receptor subtype specificity of opioid ligands is the design of bivalent molecules like this compound. pnas.orgarizona.edu This approach leverages the concept of receptor dimerization, where two receptor units are in close proximity. By linking two pharmacophores, a bivalent ligand can bind to both protomers of a dimer simultaneously, which can lead to a substantial increase in binding affinity and selectivity. pnas.orgnih.gov

The specificity of this compound is initially conferred by the Dmt-Tic pharmacophore, which is highly selective for the δ-opioid receptor. nih.govnih.govu-strasbg.fr The bivalent nature of the ligand can further enhance this selectivity, particularly for dimeric receptor populations. nih.gov Future strategies to refine these properties involve several key areas:

Linker Optimization : The length, rigidity, and chemical composition of the linker are critical. nih.govnih.gov Modifying the 10-carbon chain could fine-tune the orientation of the pharmacophores for a more optimal fit with the target receptor dimer, potentially increasing both potency and specificity. pnas.org

Pharmacophore Modification : While Dmt-Tic is already highly selective, subtle chemical modifications to this core structure could further enhance its affinity for the δ-opioid receptor or even target specific subtypes of DORs. nih.govu-strasbg.fr

Targeting Heterodimers : The bivalent ligand strategy can be extended to target heterodimers, which are complexes made of two different receptor types (e.g., mu-opioid and delta-opioid receptors). nih.govpnas.org By combining two different pharmacophores, one for each receptor type in the heterodimer, it's possible to create highly specific drugs that target unique receptor populations, potentially offering novel therapeutic profiles with fewer side effects. scispace.comfrontiersin.org

Exploration of Opioid Receptor-Mediated Biological Processes beyond Analgesia

While opioid research has historically centered on pain relief, opioid receptors are distributed throughout the central and peripheral nervous systems and are involved in a wide array of biological functions. nih.govnih.govresearchgate.net Selective pharmacological tools like this compound are essential for exploring the non-analgesic roles of specific opioid receptor subtypes, such as the δ-opioid receptor. nih.govwustl.edu

Research indicates that δ-opioid receptors play a significant role in various physiological and psychological processes:

Mood and Emotional States : The δ-opioid system is implicated in the regulation of anxiety and depression. nih.govnih.govabcam.com Selective antagonists can be used to dissect the contribution of DORs to emotional processing and may help identify new therapeutic strategies for mood disorders. nih.govresearchgate.net

Neuroprotection : There is emerging evidence that activating δ-opioid receptors may have neuroprotective effects, which could be relevant for conditions like stroke or neurodegenerative diseases. nih.govabcam.comwustl.edu

Other Functions : The opioid system also influences cardiovascular, respiratory, gastrointestinal, and immune functions. nih.govresearchgate.net Probes like this compound, which can selectively target DOR dimers, allow for a more precise investigation into how these specific receptor populations contribute to these diverse biological processes. nih.govfrontiersin.org

By enabling the specific modulation of δ-opioid receptor dimers, this compound facilitates a deeper understanding of the multifaceted role of this receptor system, opening avenues for novel therapeutic interventions beyond pain management.

Q & A

Basic: How can researchers optimize the synthesis of 1,10-bis-(Dmt-Tic-amino)decane while minimizing side reactions?

Answer:
Optimization requires factorial design experiments to test variables like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design (three variables at two levels) can identify interactions between parameters . Validate purity at each step using HPLC or LC-MS, and monitor reaction kinetics via spectroscopic methods (e.g., NMR for intermediate characterization). Statistical tools like ANOVA can isolate significant factors affecting yield .

Basic: What theoretical frameworks are critical for studying the biological activity of this compound?

Answer:
Link research to receptor-binding theories (e.g., opioid receptor subtype selectivity) and molecular dynamics simulations to predict ligand-receptor interactions. Use structure-activity relationship (SAR) models to correlate chemical modifications (e.g., Dmt/Tic substitutions) with efficacy . For mechanistic studies, integrate kinetic models of enzyme inhibition or signal transduction pathways .

Basic: What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

Answer:
Employ a pre-test/post-test design with simulated physiological environments (e.g., varying pH, temperature, and enzymatic activity). Use a control group (compound in inert buffer) and test groups exposed to proteolytic enzymes or oxidizing agents . Stability can be quantified via mass spectrometry degradation profiles and compared using time-series analysis .

Advanced: How should researchers resolve contradictions in reported data on the compound’s cytotoxicity across cell lines?

Answer:
Conduct a meta-analysis of existing studies to identify variables such as cell line origin, assay protocols, and exposure times. Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) while controlling for batch effects. Use multivariate regression to isolate confounding factors like metabolic activity differences between cell types .

Advanced: What methodologies validate the compound’s selectivity for specific receptor subtypes in vivo?

Answer:
Combine knockout animal models (e.g., μ-opioid receptor KO mice) with radioligand binding assays to confirm target specificity. Cross-validate using in silico docking simulations (e.g., AutoDock Vina) and SPR (surface plasmon resonance) for binding affinity measurements. Dose-response curves in isolated tissues (e.g., guinea pig ileum) can further differentiate receptor subtype engagement .

Advanced: How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetic properties?

Answer:
Train machine learning models on existing pharmacokinetic datasets (e.g., absorption, distribution, metabolism) using molecular descriptors (logP, polar surface area) as input features. Tools like COMSOL Multiphysics can simulate diffusion across biological membranes. Validate predictions via in vivo microdialysis or PET imaging for real-time tissue distribution analysis .

Methodological: What statistical approaches are robust for analyzing dose-dependent effects in behavioral studies involving this compound?

Answer:
Apply mixed-effects models to account for intra-subject variability in longitudinal behavioral assays (e.g., tail-flick tests). Non-linear regression (e.g., sigmoidal curve fitting) can estimate ED₅₀ values. For multimodal data (e.g., locomotor activity + analgesia), principal component analysis (PCA) reduces dimensionality and identifies dominant response patterns .

Ethical & Methodological: How should researchers address missing toxicological data for this compound in regulatory submissions?

Answer:
Follow OECD guidelines for acute toxicity testing (e.g., OECD 423 for oral toxicity) and prioritize in vitro assays (e.g., Ames test for mutagenicity) to minimize animal use. Transparently report data gaps in risk assessments and justify extrapolations from structurally analogous compounds (e.g., Tic-containing peptides) .

Cross-Disciplinary: What integrative approaches reconcile biochemical and computational data for mechanistic hypotheses?

Answer:
Use Bayesian network modeling to combine experimental data (e.g., receptor occupancy rates) with computational predictions (e.g., free-energy perturbation calculations). Validate via knock-in/knockout cellular models to test predicted interaction sites. Cross-disciplinary teams should align ontologies (e.g., BioPAX for pathway modeling) to ensure data interoperability .

Reproducibility: What steps ensure reproducibility in synthesizing and characterizing this compound across labs?

Answer:
Publish detailed protocols with exact molar ratios, solvent grades, and purification methods (e.g., flash chromatography conditions). Share raw spectral data (NMR, HRMS) in open repositories. Collaborative ring tests, where multiple labs replicate the synthesis, can identify critical procedural variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.